molecular formula C16H30O4 B1616789 Diethyl nonylpropanedioate CAS No. 52180-01-5

Diethyl nonylpropanedioate

Cat. No.: B1616789
CAS No.: 52180-01-5
M. Wt: 286.41 g/mol
InChI Key: JRPGECJKHZKZMO-UHFFFAOYSA-N
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Description

Diethyl nonylpropanedioate is a useful research compound. Its molecular formula is C16H30O4 and its molecular weight is 286.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52180-01-5

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

diethyl 2-nonylpropanedioate

InChI

InChI=1S/C16H30O4/c1-4-7-8-9-10-11-12-13-14(15(17)19-5-2)16(18)20-6-3/h14H,4-13H2,1-3H3

InChI Key

JRPGECJKHZKZMO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCC(C(=O)OCC)C(=O)OCC

Other CAS No.

52180-01-5

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl nonylpropanedioate undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form carboxylic acid derivatives.

Acidic Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄, reflux.

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and generate malonic acid derivatives.

  • Product : 2-Acetamido-2-nonylpropanedioic acid .

Basic Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous ethanol, 60–80°C.

  • Mechanism : Deprotonation of water by hydroxide forms a nucleophile that attacks the ester carbonyl. The intermediate undergoes elimination to yield a dicarboxylate salt.

  • Product : Disodium 2-acetamido-2-nonylpropanedioate .

Comparative Hydrolysis Rates

ConditionReactivity (vs. Diethyl Malonate)Rationale
AcidicSlowerSteric hindrance from nonyl group
BasicFasterElectron-withdrawing acetamido group stabilizes enolate

Transesterification

The ethoxy groups are replaced by other alcohols in the presence of acid/base catalysts.

  • Catalyst : Ti(OiPr)₄, H₂SO₄, or NaOEt.

  • Example Reaction :
    Diethyl nonylpropanedioate+MeOHH+Dimethyl nonylpropanedioate+2EtOH\text{this compound} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Dimethyl nonylpropanedioate} + 2 \text{EtOH}

  • Applications : Modifies solubility for pharmaceutical formulations .

Enolate Alkylation

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~12–14), enabling enolate formation for alkylation.

Mechanism

  • Enolate Formation : Treatment with NaOEt deprotonates the α-carbon, generating a resonance-stabilized enolate.

  • Alkylation : The enolate attacks alkyl halides (e.g., CH₃I) via an Sₙ2 pathway.

  • Workup : Hydrolysis and decarboxylation yield alkylated acetic acid derivatives .

Example :
Enolate+R-XMonoalkylated productH3O+R-substituted acetamide+CO2\text{Enolate} + \text{R-X} \rightarrow \text{Monoalkylated product} \xrightarrow{\text{H}_3\text{O}^+} \text{R-substituted acetamide} + \text{CO}_2

Factors Influencing Reactivity

  • Steric Effects : The nonyl group slows alkylation compared to diethyl malonate.

  • Electronic Effects : The acetamido group enhances enolate stability through inductive effects .

Nucleophilic Substitution

The acetamido group can participate in nucleophilic reactions under specific conditions.

Example: Acetamide Hydrolysis

  • Conditions : 6M HCl, 100°C.

  • Product : 2-Amino-2-nonylpropanedioic acid (requires subsequent ester hydrolysis) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation after hydrolysis:

2-Acetamido-2-nonylpropanedioic acidΔ2-Acetamido-2-nonylacetic acid+CO2\text{2-Acetamido-2-nonylpropanedioic acid} \xrightarrow{\Delta} \text{2-Acetamido-2-nonylacetic acid} + \text{CO}_2

Key Data

  • Temperature Range : 150–200°C.

  • Catalyst : Piperidine accelerates reaction .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 50°C leads to decomposition, releasing CO₂ and forming unsaturated byproducts .

  • Photoreactivity : UV exposure induces radical formation at the nonyl chain, necessitating amber storage containers .

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